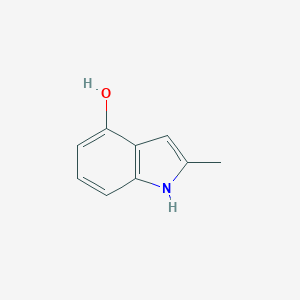

2-Methyl-1H-indol-4-ol

Übersicht

Beschreibung

2-Methyl-1H-indol-4-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, specifically, is characterized by a methyl group at the second position and a hydroxyl group at the fourth position on the indole ring. It is known for its crystalline nature and specific odor.

Wirkmechanismus

Target of Action

2-Methyl-1H-indol-4-ol, also known as 4-Hydroxy-2-methylindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Biochemische Analyse

Cellular Effects

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Gut microbiota is known to be involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-indol-4-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure. For this compound, the starting materials would include a methyl-substituted phenylhydrazine and an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes. For instance, the use of transition metal catalysts can facilitate the formation of the indole ring. Additionally, biocatalytic approaches using microbial cell factories have been explored for the production of indole derivatives, including this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-1H-indol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Formation of 2-Methyl-1H-indole-4-one.

Reduction: Formation of 2-Methyl-1,2-dihydro-1H-indol-4-ol.

Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

2-Methyl-1H-indol-4-ol is investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : A study highlighted that halogenated indoles, including this compound, exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential use in developing new antimicrobial agents.

- Anticancer Properties : Research involving various cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner. Higher concentrations led to significant reductions in cell viability, indicating its potential as a therapeutic agent in cancer treatment.

Medicinal Chemistry

The compound's structure allows it to interact with multiple biological targets, making it a candidate for drug development:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer proliferation pathways, such as SIRT1. This inhibition could modulate metabolic processes relevant to cancer biology.

- Neuroprotective Effects : Indole derivatives have been linked to neuroprotection, with potential applications in treating neurodegenerative diseases. Compounds similar to this compound are being explored for their ability to influence neurotransmitter pathways.

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Antimicrobial Research | MRSA Inhibition | Enhanced activity compared to non-halogenated counterparts |

| Cancer Treatment | Apoptosis Induction | Dose-dependent reduction in cell viability |

| Medicinal Chemistry | Enzyme Inhibition | Potential to inhibit SIRT1 and other enzymes |

| Neuroprotection | Modulation of Neurotransmitter Pathways | Investigated for effects on inflammation and neurodegeneration |

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of various indole derivatives, including this compound. Results indicated a significant increase in efficacy against resistant strains of bacteria when compared to traditional antibiotics. This study suggests that modifications to the indole structure can enhance biological activity, paving the way for new therapeutic options .

Case Study 2: Anticancer Mechanisms

In vitro studies on different cancer cell lines revealed that treatment with varying concentrations of this compound resulted in notable reductions in proliferation rates. The mechanism appears linked to the induction of oxidative stress and apoptosis pathways, highlighting its potential role as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1H-indole: Lacks the hydroxyl group at the fourth position.

4-Hydroxyindole: Lacks the methyl group at the second position.

5-Hydroxy-2-methylindole: Has the hydroxyl group at the fifth position instead of the fourth.

Uniqueness: 2-Methyl-1H-indol-4-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound for various applications .

Biologische Aktivität

2-Methyl-1H-indol-4-ol, also known as 4-hydroxy-2-methylindole, is a heterocyclic compound with significant biological activity. This article explores its antimicrobial properties, anti-inflammatory effects, antioxidant potential, and anticancer activities, supported by various research findings and data tables.

Chemical Structure and Properties

This compound has the chemical formula and features a methyl group at the second position and a hydroxyl group at the fourth position of the indole ring. This unique structure contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against various bacterial and fungal strains. Studies have shown its effectiveness against:

- Bacteria: Including Staphylococcus aureus and Mycobacterium tuberculosis.

- Fungi: Exhibiting antifungal activity against species like Candida albicans.

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Mycobacterium tuberculosis | Significant | |

| Candida albicans | Moderate |

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It modulates biochemical pathways involved in inflammation, potentially through interactions with specific receptors related to inflammatory responses. This mechanism suggests its utility in treating inflammatory diseases.

3. Antioxidant Potential

This compound shows promise as an antioxidant , protecting cells from oxidative stress. Its hydroxyl group is believed to play a crucial role in scavenging free radicals, contributing to cellular protection mechanisms.

4. Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the growth of certain cancer cell lines, including:

- Lung Cancer: Demonstrated significant effects against L2987 human lung carcinoma xenografts.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Receptor Binding: It may bind to receptors involved in inflammation and cancer progression.

- Enzyme Modulation: The compound can modulate enzyme activities related to oxidative stress and metabolic pathways.

Case Studies and Research Findings

Recent studies have further elucidated the pharmacological profile of this compound:

- Antimicrobial Efficacy Study: A study demonstrated that derivatives of indole, including this compound, showed notable antimicrobial activity against resistant strains of bacteria like MRSA .

- Anti-inflammatory Research: Investigations into the compound's role in inflammatory pathways revealed potential therapeutic applications in chronic inflammatory conditions.

- Antioxidant Mechanism Exploration: Research highlighted its antioxidant properties, suggesting implications for diseases associated with oxidative stress.

Eigenschaften

IUPAC Name |

2-methyl-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVSGEGNQZAQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343517 | |

| Record name | 4-Hydroxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35320-67-3 | |

| Record name | 4-Hydroxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35320-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 4-Hydroxy-2-methylindole from 4-Amino-2-methylbenzofurans?

A1: The research paper [] highlights a unique chemical transformation where 4-Amino-2-methylbenzofurans are converted into 4-Hydroxy-2-methylindoles in an acidic environment. This isomerization reaction involves the opening of the furan ring, leading to the formation of a carbocation intermediate. Significantly, this rearrangement and subsequent ring closure to form the indole system is only observed when a methyl group is present at the 2-position of the starting benzofuran. This suggests that the methyl substituent plays a crucial role in the reaction mechanism, possibly by stabilizing the carbocation intermediate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.